Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate

描述

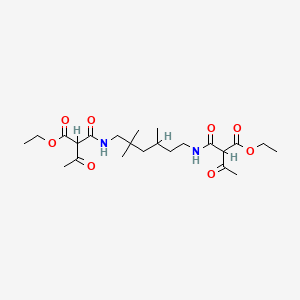

Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate (CAS 65345-00-8) is a synthetic organic compound characterized by a 2,2,4-trimethylhexane-1,6-diyl backbone symmetrically functionalized with bis(iminocarbonyl) groups, each linked to diacetoacetate ethyl ester moieties. Its molecular formula is C₂₃H₃₈N₂O₈, with a molecular weight of 470.56 g/mol . The compound's structure combines rigidity from the branched hexane chain with reactive sites from the iminocarbonyl and acetoacetate groups, making it a candidate for applications in coordination chemistry, polymer synthesis, or as a bioactive intermediate.

属性

CAS 编号 |

65345-00-8 |

|---|---|

分子式 |

C23H38N2O8 |

分子量 |

470.6 g/mol |

IUPAC 名称 |

ethyl 2-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-3,5,5-trimethylhexyl]carbamoyl]-3-oxobutanoate |

InChI |

InChI=1S/C23H38N2O8/c1-8-32-21(30)17(15(4)26)19(28)24-11-10-14(3)12-23(6,7)13-25-20(29)18(16(5)27)22(31)33-9-2/h14,17-18H,8-13H2,1-7H3,(H,24,28)(H,25,29) |

InChI 键 |

DZZVAZUMCSLYLL-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C(=O)C)C(=O)NCCC(C)CC(C)(C)CNC(=O)C(C(=O)C)C(=O)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically at high temperatures and pressures. The process removes impurities such as sulfur, nitrogen, and metals, resulting in a cleaner and more stable product.

Industrial Production Methods

In industrial settings, the production of Hydrotreated Light Distillate (Petroleum) involves several steps:

Feedstock Selection: A suitable petroleum fraction is selected as the feedstock.

Hydrotreating: The feedstock is treated with hydrogen gas in the presence of a catalyst at high temperatures (300-400°C) and pressures (30-130 bar).

Separation: The treated product is separated into different fractions based on boiling points.

Purification: The final product is purified to remove any remaining impurities.

化学反应分析

Types of Reactions

Hydrotreated Light Distillate (Petroleum) primarily undergoes the following types of reactions:

Oxidation: Reacts with oxygen to form various oxidation products.

Reduction: Can be reduced under specific conditions to form simpler hydrocarbons.

Substitution: Undergoes substitution reactions with halogens and other reagents.

Common Reagents and Conditions

Oxidation: Typically involves oxygen or air as the oxidizing agent, often at elevated temperatures.

Reduction: Hydrogen gas is commonly used as the reducing agent, often in the presence of a catalyst.

Substitution: Halogens such as chlorine or bromine are used as reagents, often in the presence of light or heat.

Major Products Formed

Oxidation: Forms alcohols, ketones, and carboxylic acids.

Reduction: Produces simpler hydrocarbons such as alkanes.

Substitution: Results in halogenated hydrocarbons.

科学研究应用

Hydrotreated Light Distillate (Petroleum) has a wide range of applications in scientific research:

Chemistry: Used as a solvent in various chemical reactions and processes.

Biology: Employed in the extraction and purification of biological compounds.

Medicine: Utilized in the formulation of pharmaceutical products.

Industry: Serves as a cleaning agent, degreaser, and in the production of lubricants and fuels.

作用机制

The mechanism of action of Hydrotreated Light Distillate (Petroleum) involves its ability to dissolve and interact with various substances. Its molecular structure allows it to effectively solubilize non-polar compounds, making it an excellent solvent. The compound’s interactions with molecular targets and pathways depend on its specific application, such as dissolving lipids in biological systems or cleaning surfaces in industrial settings.

相似化合物的比较

Comparison with Structurally Similar Compounds

Hexane-1,6-diyl Backbone Derivatives

Compounds with a hexane-1,6-diyl spacer are common in polymer chemistry and pharmaceuticals. Key analogs include:

1,6-Bis-[2-methacryloxyethoxycarbonylamino]-2,2,4-trimethylhexane (UDMA)

- Structure: Shares the 2,2,4-trimethylhexane backbone but substitutes bis(iminocarbonyl) with urethane-linked methacrylate groups.

- Applications : Widely used in dental composites due to high viscosity, mechanical strength, and polymerizability .

- Key Difference : UDMA’s methacrylate groups enable rapid photopolymerization, whereas the target compound’s acetoacetate esters may favor chelation or step-growth reactions.

2,2,4-Trimethylhexane-1,6-diisocyanate

- Structure: Replaces bis(iminocarbonyl) and acetoacetate with isocyanate (-NCO) groups.

- Applications: A monomer in polyurethane synthesis, valued for its reactivity with polyols .

- Key Difference : The isocyanate groups confer high reactivity in polymer crosslinking, contrasting with the target compound’s ester and imine functionalities.

Bis(iminocarbonyl) Derivatives

Compounds featuring bis(iminocarbonyl) linkages vary in backbone and substituents:

Diethyl 2,2'-(4,4'-(Hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)) Diacetate

- Structure : Hexane-1,6-diyl core with triazole rings and acetoacetate esters .

- Applications : Demonstrated antimicrobial and antioxidant activity in vitro .

- Key Difference: Triazole rings enhance biological activity, while the target compound’s iminocarbonyl groups may prioritize coordination chemistry.

N,N'-(Hexane–1,6–diyl)bis(2–mercaptobenzamide)

Acetoacetate Ester Derivatives

Acetoacetate esters are versatile in organic synthesis:

Ethyl Acetoacetate Derivatives with Aromatic Spacers

- Structure : Aromatic cores (e.g., benzene) linked to acetoacetate esters.

- Applications: Used as keto-enol tautomerism models or in heterocycle synthesis.

- Key Difference : Aromaticity alters electronic properties and stability relative to the aliphatic hexane backbone in the target compound.

Data Table: Comparative Properties

Research Findings and Challenges

- Synthetic Accessibility : The target compound’s synthesis likely involves imine formation between hexane-diamine derivatives and acetoacetate esters, paralleling methods for triazole-linked analogs .

- Reactivity: The bis(iminocarbonyl) group may act as a ligand for transition metals, while the acetoacetate esters could participate in Claisen condensations.

- Industrial Relevance : Unlike UDMA or diisocyanates, the target compound lacks commercial adoption, highlighting a gap in applied research.

生物活性

Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, which contains multiple functional groups including diacetate and imine moieties, may exhibit various pharmacological properties. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 358.48 g/mol

- IUPAC Name : this compound

The presence of the trimethylhexane backbone contributes to the hydrophobic characteristics of the molecule, which may influence its interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structural features can exhibit antimicrobial activity. For instance, derivatives of diacetate compounds have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial potential of imine-containing compounds against Escherichia coli and Staphylococcus aureus, suggesting that the imine functional group may play a crucial role in this activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is critical for developing potential anticancer agents.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 3.5 |

| MCF-7 (breast cancer) | 20 | 4.0 |

| L929 (normal fibroblast) | >50 | - |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Apoptosis Induction

A notable case study involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above the IC50 value.

Toxicological Profile

Toxicological assessments are essential for understanding the safety profile of any new compound. In vitro studies have shown that this compound has a low toxicity profile at therapeutic doses. Further in vivo studies are required to confirm these findings and assess long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。